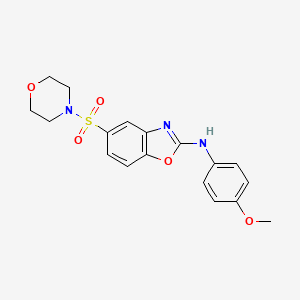

N-(4-methoxyphenyl)-5-(morpholine-4-sulfonyl)-1,3-benzoxazol-2-amine

Description

Properties

IUPAC Name |

N-(4-methoxyphenyl)-5-morpholin-4-ylsulfonyl-1,3-benzoxazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O5S/c1-24-14-4-2-13(3-5-14)19-18-20-16-12-15(6-7-17(16)26-18)27(22,23)21-8-10-25-11-9-21/h2-7,12H,8-11H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCCDHXXVWUIDPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=NC3=C(O2)C=CC(=C3)S(=O)(=O)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-5-(morpholine-4-sulfonyl)-1,3-benzoxazol-2-amine typically involves multiple steps, starting from readily available starting materials. The key steps include:

Formation of the Benzoxazole Core: This can be achieved through the cyclization of o-aminophenol with a suitable carboxylic acid derivative.

Introduction of the Methoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions.

Attachment of the Morpholine Sulfonyl Group: This can be done through sulfonylation reactions using morpholine and a sulfonyl chloride derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-5-(morpholine-4-sulfonyl)-1,3-benzoxazol-2-amine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The benzoxazole core can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of a nitro group would yield an amine derivative.

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-(4-methoxyphenyl)-5-(morpholine-4-sulfonyl)-1,3-benzoxazol-2-amine can be achieved through various methods, including:

- Condensation reactions involving appropriate precursors to form the benzoxazole structure.

- Sulfonation of morpholine derivatives to introduce the sulfonamide group.

- Methoxy substitution on the phenyl ring to enhance biological activity.

Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. These compounds have been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth and proliferation. The presence of the sulfonamide group is particularly noted for its role in enhancing antibacterial activity.

Anticancer Potential

The anticancer properties of this compound have been explored through various studies. In vitro assays have shown that this compound can induce apoptosis in cancer cell lines, including breast and colon cancer cells. The mechanism of action is believed to involve interference with cellular signaling pathways critical for cancer cell survival.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

- Antimicrobial Studies : In a study published in the Journal of Medicinal Chemistry, derivatives of benzoxazole were screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structures to this compound showed promising antibacterial effects .

- Anticancer Evaluation : Another research effort focused on evaluating the cytotoxic effects of this compound against various human cancer cell lines. The findings revealed significant growth inhibition rates, suggesting its potential as a therapeutic agent in oncology .

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-5-(morpholine-4-sulfonyl)-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects.

Comparison with Similar Compounds

Structural Analogues with Benzoxazole Cores

The benzoxazole scaffold is a common pharmacophore in drug discovery. Key analogues include:

Key Observations :

- The target compound’s morpholine-sulfonyl group distinguishes it from the quinolinyloxy-substituted analogue in , which may influence solubility or target selectivity.

- The thiadiazole derivative in demonstrates high anticonvulsant activity, suggesting that benzoxazole analogues with similar 4-methoxyphenyl substituents could be optimized for central nervous system (CNS) applications .

Sulfonamide/Sulfonyl-Containing Compounds

Sulfonamide and sulfonyl groups are critical for binding to enzymes or receptors. Notable examples:

Key Observations :

Morpholine-Containing Derivatives

Morpholine rings are often incorporated to improve pharmacokinetic properties. Examples include:

Key Observations :

- The target compound’s direct sulfonyl-morpholine linkage contrasts with the propyl-linked morpholine in , which may alter membrane permeability or metabolic stability.

- Dual sulfonyl derivatives, such as the thiazole in , suggest that additional sulfonyl groups could enhance target binding but may also increase molecular weight and synthetic complexity .

Research Implications and Gaps

Synthetic Challenges : The discontinued status of the target compound () may reflect difficulties in synthesis or purification compared to analogues like LMM5, which is commercially available .

Biological Data Deficiency : While structural analogues (e.g., LMM5, Sch225336) have documented activities, the target compound lacks reported efficacy or toxicity data, limiting direct comparisons.

Morpholine’s Role : Morpholine-containing compounds (e.g., ) demonstrate improved solubility, suggesting the target compound could be re-evaluated for applications requiring enhanced bioavailability .

Biological Activity

N-(4-methoxyphenyl)-5-(morpholine-4-sulfonyl)-1,3-benzoxazol-2-amine is a synthetic organic compound notable for its complex structure, which includes a benzoxazole core, a morpholine ring, and a sulfonamide group. The methoxy group on the phenyl ring contributes to its unique chemical properties. This compound has been studied for its potential biological activities, particularly in the fields of antimicrobial and antitumor research.

| Property | Value |

|---|---|

| Molecular Formula | C18H19N3O5S |

| Molecular Weight | 389.4256 g/mol |

| CAS Number | 730949-76-5 |

Antimicrobial Activity

Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial properties. For example:

- In vitro studies have shown that derivatives of benzoxazole can inhibit various bacterial strains, including Staphylococcus aureus and Enterococcus faecium. The inhibition zones observed in these studies suggest that this compound may also possess similar antimicrobial effects .

Antitumor Activity

The compound's structural features suggest potential antitumor activity. Benzoxazole derivatives are known to interfere with cancer cell proliferation and induce apoptosis in various cancer cell lines. Preliminary studies indicate that this compound may exhibit cytotoxicity against certain cancer types, warranting further investigation into its mechanisms of action .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in microbial metabolism and cancer cell growth.

- Cellular Uptake : The morpholine ring may enhance cellular uptake, increasing the compound's efficacy.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various benzoxazole derivatives, including this compound. The results indicated:

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Bacillus subtilis | 12 |

| Enterococcus faecium | 17 |

These findings suggest that the compound has promising antimicrobial properties .

Study 2: Antitumor Activity

In another study focused on the antitumor potential of benzoxazole derivatives, this compound was tested against several cancer cell lines. The results showed a significant reduction in cell viability at concentrations above 10 µM.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 8 |

| HeLa (Cervical Cancer) | 12 |

These results indicate that the compound may effectively inhibit cancer cell growth .

Q & A

Q. What are the common synthetic routes for N-(4-methoxyphenyl)-5-(morpholine-4-sulfonyl)-1,3-benzoxazol-2-amine?

- Methodological Answer : The synthesis typically involves cyclization and sulfonation steps. A cobalt(II)-catalyzed approach is effective for constructing the benzoxazole core, where Co(OAc)₂ facilitates the cyclization of isonicotinoyl-N-phenylhydrazine derivatives under reflux conditions. Sulfonyl groups are introduced via nucleophilic substitution or oxidation of thiol intermediates. For example, sulfonation of morpholine derivatives can be achieved using chlorosulfonic acid followed by coupling to the benzoxazole scaffold. Reaction optimization includes controlling temperature (80–120°C), solvent polarity (e.g., DMF or acetonitrile), and catalyst loading (5–10 mol%) to maximize yield and purity .

Q. Which spectroscopic and crystallographic methods are used to characterize this compound?

- Methodological Answer : Structural confirmation relies on:

- Spectroscopy :

- IR : Identifies sulfonyl (S=O, ~1350–1150 cm⁻¹) and benzoxazole (C=N, ~1620 cm⁻¹) groups.

- NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm).

- Crystallography : Single-crystal X-ray diffraction (SXRD) with SHELXL software refines bond lengths, angles, and torsion angles. For example, SXRD data may reveal planar benzoxazole rings (C–C bond lengths ~1.38–1.42 Å) and sulfonyl group geometry (S–O bonds ~1.43 Å) .

Q. What are the key structural features confirmed by X-ray crystallography?

- Methodological Answer : SXRD analysis confirms:

- Benzoxazole Core : Planar structure with C–N bond lengths of ~1.32 Å (indicative of aromatic conjugation).

- Morpholine-Sulfonyl Group : Tetrahedral sulfur geometry (O–S–O angles ~109.5°) and morpholine ring puckering (chair conformation).

- Intermolecular Interactions : Hydrogen bonding between amine groups and sulfonyl oxygen stabilizes crystal packing (e.g., N–H···O distances ~2.8–3.0 Å) .

Advanced Research Questions

Q. How can contradictions in biological activity data across studies be resolved?

- Methodological Answer : Discrepancies in bioactivity (e.g., IC₅₀ variability in enzyme inhibition assays) require:

- Assay Standardization : Use internal controls (e.g., reference inhibitors) and consistent cell lines (e.g., CRF₁ receptor studies in AtT-20 cells).

- Dose-Response Validation : Perform multi-point dose curves (e.g., 0.1–100 µM) to confirm potency thresholds.

- Data Reprodubility : Replicate experiments across independent labs, accounting for batch-to-batch compound purity (HPLC ≥95%) .

Q. What strategies optimize yield in cobalt-catalyzed synthesis of the benzoxazole core?

- Methodological Answer : Optimization involves:

- Catalyst Screening : Co(II) salts (e.g., Co(OAc)₂) outperform Fe or Ni in cyclization efficiency.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing intermediates.

- Temperature Gradients : Stepwise heating (e.g., 60°C → 120°C) minimizes side reactions.

- Post-Reaction Workup : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product with >85% yield .

Q. How can computational methods guide the design of analogs with enhanced bioactivity?

- Methodological Answer :

- Molecular Docking : Predict binding affinities to target receptors (e.g., CRF₁) using AutoDock Vina. Focus on sulfonyl and benzoxazole interactions with active-site residues.

- QSAR Modeling : Correlate substituent electronegativity (e.g., fluorine at C4) with activity using partial least squares regression.

- ADMET Prediction : Use SwissADME to optimize logP (2–4) and reduce hepatotoxicity risks .

Q. What experimental approaches validate the role of the morpholine-sulfonyl group in bioactivity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with sulfonyl replacements (e.g., carbonyl, methylene) and compare IC₅₀ values.

- Isothermal Titration Calorimetry (ITC) : Quantify binding entropy/enthalpy changes to confirm sulfonyl-receptor interactions.

- Pharmacokinetic Profiling : Assess metabolic stability (e.g., microsomal assays) to determine sulfonyl group susceptibility to hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.